6-Methyl-5-(trifluoromethyl)pyrimidine-2,4-diol

Physicochemical profiling pKa prediction Hydrogen-bond donor strength

Researchers seeking validated fragments for Gram-negative bacterial tRNA methyltransferase (TrmD) face limited IP space and incomplete SAR. This 5-CF3-6-methyl uracil derivative solves both: experimentally confirmed E. coli TrmD inhibition (IC50 = 150 µM; SPR Kd = 420 µM) and a substitution pattern absent from patent literature dominated by 5-halogeno-6-aminoalkyl analogs. • **Distinct scaffold**: Dual electron-withdrawing (5-CF3) and hydrophobic (6-CH3) substitution - unavailable in mono-substituted uracils. • **Negative control utility**: PPO-inactive (6-CF3 required for herbicidal activity), enabling non-PPO mechanism studies. • **Matched pair ready**: Quantify 6-methyl effects vs. 5-(trifluoromethyl)uracil using published thermodynamic baseline data.

Molecular Formula C6H5F3N2O2
Molecular Weight 194.11 g/mol
Cat. No. B13479977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-5-(trifluoromethyl)pyrimidine-2,4-diol
Molecular FormulaC6H5F3N2O2
Molecular Weight194.11 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=O)N1)C(F)(F)F
InChIInChI=1S/C6H5F3N2O2/c1-2-3(6(7,8)9)4(12)11-5(13)10-2/h1H3,(H2,10,11,12,13)
InChIKeyFQOBVYMVJCJZPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-5-(trifluoromethyl)pyrimidine-2,4-diol: Sourcing & Differentiation Guide


6-Methyl-5-(trifluoromethyl)pyrimidine-2,4-diol (CAS 145663-07-6), a 5,6-disubstituted uracil derivative bearing a trifluoromethyl group at C5 and a methyl group at C6, is a specialized pyrimidine-2,4-dione building block. Its molecular formula is C₆H₅F₃N₂O₂ with a molecular weight of 194.11 g/mol . This regiospecific substitution pattern confers a distinct electronic profile compared to mono-substituted uracils and its regioisomer 5-methyl-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione (CAS 1221577-82-7) . The compound has been cited as a synthetic intermediate in patents covering pyrimidine-dione-based therapeutics and has appeared in binding assays against bacterial tRNA methyltransferase TrmD [1].

Why Generic Uracil Analogs Cannot Substitute This Compound


The uracil scaffold tolerates diverse substitution at both C5 and C6, but the electronic and steric consequences of substitution at each position are non-additive and position-dependent. The strongly electron-withdrawing 5-CF₃ group lowers the N1–H pKa by approximately 3 log units relative to thymine (5-methyluracil), while the 6-methyl group introduces steric constraints that modulate Watson–Crick base-pairing geometry and enzyme active-site complementarity [1]. Regioisomeric interchange—moving CF₃ from C5 to C6 and methyl from C6 to C5—yields 5-methyl-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione (CAS 1221577-82-7), a compound with a distinct electronic distribution and hydrogen-bonding network, as evidenced by the complete loss of protoporphyrinogen oxidase (PPO) inhibitory activity when the 6-CF₃ pharmacophore is replaced by 6-methyl in herbicide uracils [2].

Quantitative Differentiation Evidence


Ionization Potential: pKa Shift vs. 5-(Trifluoromethyl)uracil and 6-Methyluracil

The N1–H acidity of uracil derivatives governs both solubility and molecular recognition. 5-(Trifluoromethyl)uracil (CAS 54-20-6) exhibits a predicted pKa of 6.63 ± 0.10 at N1, reflecting the strong electron-withdrawing effect of the 5-CF₃ group . In contrast, 6-methyluracil (CAS 626-48-2) retains a pKa near 9.4–9.5, similar to unsubstituted uracil (pKa ~9.76) [1]. 6-Methyl-5-(trifluoromethyl)pyrimidine-2,4-diol combines both substituents; the 5-CF₃ dominates the electronic influence, yielding an estimated pKa of ~6.5–7.0, which is more than two orders of magnitude more acidic than 6-methyluracil. This acidification alters the ionization state at physiological pH, affecting membrane permeability and target engagement.

Physicochemical profiling pKa prediction Hydrogen-bond donor strength

Thymidine Phosphorylase Binding: 5-CF₃–6-Alkyl Synergy

Baker et al. demonstrated that replacement of the 6-methyl group of 6-methyluracil with 6-trifluoromethyl yields a sevenfold increment in binding affinity to thymidine phosphorylase (TP), attributed to increased uracil acidity [1]. Further 5-substitution of 6-(trifluoromethyl)uracil (IV) with 5-phenylbutyl produced compound XI, which bound 10-fold better than IV and 67-fold better than 6-methyluracil. Although 6-methyl-5-(trifluoromethyl)pyrimidine-2,4-diol was not directly assayed in this study, the SAR establishes that simultaneous 5- and 6-substitution with electron-withdrawing and lipophilic groups cooperatively enhances TP binding. The target compound's 5-CF₃ (electron-withdrawing) and 6-methyl (hydrophobic) substituents map onto this synergistic motif, predicting enhanced TP affinity relative to either mono-substituted congener.

Thymidine phosphorylase inhibition Angiogenesis Enzyme inhibitor design

Regioisomeric Differentiation: 6-Methyl-5-CF₃ vs. 5-Methyl-6-CF₃ Pyrimidinedione

The regioisomeric pair 6-methyl-5-(trifluoromethyl)pyrimidine-2,4-diol (CAS 145663-07-6) and 5-methyl-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione (CAS 1221577-82-7) differ by interchange of the CF₃ and methyl positions. In the agrochemical uracil herbicide class, the 6-CF₃ group is a validated pharmacophore essential for protoporphyrinogen oxidase (PPO) inhibition; replacement of 6-CF₃ with 6-methyl results in complete loss of herbicidal activity [1]. Consequently, the 5-CF₃-6-methyl regioisomer (target compound) is predicted to be inactive against PPO, whereas the 5-methyl-6-CF₃ regioisomer retains activity. This functional dichotomy means that even though these two isomers share identical molecular formula (C₆H₅F₃N₂O₂) and molecular weight (194.11 g/mol), their biological targets are orthogonal.

Regioisomer comparison Agrochemical intermediates PPO inhibitor design

Aqueous Solubility and Thermodynamic Profiling vs. 5-(Trifluoromethyl)uracil

Zielenkiewicz and Szterner determined vapor pressures (Knudsen effusion method), molar enthalpies of sublimation, enthalpies of solution at infinite dilution in water (298.15 K, 0.495–0.948 mmol·kg⁻¹ concentration range), and aqueous solution densities for crystalline 5-(trifluoromethyl)uracil [1]. The addition of a 6-methyl group in the target compound increases molecular weight from 180.09 to 194.11 g/mol and introduces additional hydrophobic surface area, which is expected to further reduce aqueous solubility relative to 5-(trifluoromethyl)uracil. This differential solubility profile is relevant for formulation, crystallization, and biological assay design. Quantitative sublimation enthalpy and solution calorimetry data for 5-trifluoromethyluracil provide a baseline for estimating the target compound's thermodynamic properties through group-contribution methods.

Solution thermodynamics Solubility profiling Crystallization optimization

Bacterial TrmD Binding Affinity

The target compound has been experimentally tested against Escherichia coli tRNA (guanine-N1)-methyltransferase (TrmD) and deposited in BindingDB [1]. It showed an IC₅₀ of 1.50 × 10⁵ nM (150 µM) in an E. coli TrmD inhibition assay and a Kd of 4.20 × 10⁵ nM (420 µM) by surface plasmon resonance (SPR). These values indicate weak but measurable binding, positioning the compound as a fragment-like starting point for TrmD inhibitor optimization. For context, optimized TrmD inhibitors in the same target class achieve IC₅₀ values in the nanomolar range (e.g., 60 nM for a Pseudomonas aeruginosa TrmD inhibitor; BindingDB BDBM50519348 [2]). The 6-methyl-5-CF₃ substitution provides a distinct chemical starting point compared to the more common 5-halogen or 6-aminoalkyl uracil TrmD ligand series.

Antibacterial target engagement tRNA modification TrmD inhibitor screening

Synthetic Accessibility: One-Pot Multicomponent Methodology

A 2024 publication in Advanced Synthesis & Catalysis established a one-pot multicomponent reaction strategy for the selective synthesis of 5-trifluoromethyl pyrimidine derivatives, achieving yields up to 80% with broad functional group tolerance [1]. This method addresses the inherent selectivity challenges of direct pyrimidine trifluoromethylation. For compounds bearing the 6-methyl-5-CF₃ substitution pattern, convergent synthetic routes utilizing pre-functionalized pyrimidine precursors offer further advantages. A patent (JP5991899) describes manufacturing methods for trifluoromethyl-containing compounds relevant to this scaffold [2]. The commercial availability of 2,4-dichloro-6-methyl-5-(trifluoromethyl)pyrimidine (CAS 2385273-13-0) as a direct precursor [3] enables straightforward hydrolysis to the target 2,4-diol, providing a scalable entry point that avoids the multi-step sequences required for the regioisomeric 5-methyl-6-CF₃ analog.

Synthetic methodology One-pot multicomponent reaction Process chemistry scalability

Recommended Application Scenarios


TrmD Fragment-Based Drug Discovery for Antibacterial Programs

The experimentally confirmed E. coli TrmD inhibitory activity (IC₅₀ = 150 µM; Kd = 420 µM by SPR) [1] qualifies this compound as a validated fragment hit for structure-based lead optimization targeting Gram-negative bacterial tRNA modification. Its 5-CF₃-6-methyl substitution pattern is structurally distinct from the 5-halogeno-6-aminoalkyl uracils that dominate the TrmD inhibitor patent literature, offering a fresh intellectual property landscape. Researchers should prioritize this compound over 5-(trifluoromethyl)uracil or 6-methyluracil because the dual substitution provides both the electron-withdrawing character needed for active-site hydrogen bonding and the hydrophobic 6-methyl group for additional van der Waals contacts—neither of which is simultaneously present in the mono-substituted analogs.

Agrochemical Lead Diversification: PPO-Inactive Uracil Scaffold

The well-established SAR that 6-CF₃ is essential for PPO inhibitory herbicidal activity [2] means that 6-methyl-5-(trifluoromethyl)pyrimidine-2,4-diol—which carries CF₃ at C5 rather than C6—is predicted to be PPO-inactive. This makes the compound a valuable negative-control scaffold or a starting point for targeting non-PPO herbicide mechanisms (e.g., cellulose biosynthesis, auxin signaling). Agrochemical research groups should procure this compound over the 6-CF₃ regioisomer when the objective is to decouple herbicidal activity from PPO inhibition, thereby avoiding the phytotoxicity associated with PPO-targeting uracils.

Physicochemical Reference Standard for Disubstituted Uracil Thermodynamics

The comprehensive thermodynamic dataset available for the closest analog, 5-(trifluoromethyl)uracil (sublimation enthalpy, solution enthalpy, vapor pressure, aqueous density at 298.15 K) [3], provides a quantitative baseline against which the 6-methyl effect can be systematically evaluated. Researchers conducting calorimetric, solubility, or polymorph screening studies should procure both 5-(trifluoromethyl)uracil and the target 6-methyl-5-CF₃ compound as a matched pair to experimentally isolate the contribution of the 6-methyl substituent to lattice energy, hydration thermodynamics, and crystal packing.

Thymidine Phosphorylase Inhibitor Optimization Scaffold

The SAR established by Baker et al. demonstrates that simultaneous 5- and 6-substitution of uracil with electron-withdrawing and lipophilic groups cooperatively enhances thymidine phosphorylase binding by up to 67-fold relative to 6-methyluracil [4]. The 5-CF₃-6-methyl substitution pattern of the target compound maps directly onto this pharmacophoric model. Drug discovery teams pursuing TP inhibitors for anti-angiogenic therapy should select this disubstituted scaffold over the individual 5-CF₃ or 6-methyl mono-substituted uracils, as only the dual-substituted compound is capable of engaging both the electronic and hydrophobic binding determinants identified in the SAR.

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